molecular formula C9H7F6NO B6354336 alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine, 97% CAS No. 1337138-63-2

alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine, 97%

Cat. No. B6354336
CAS RN: 1337138-63-2
M. Wt: 259.15 g/mol
InChI Key: GBLPKRDOIOPRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine, 97% (TFM-HBA-97%) is a highly fluorinated amine compound that has been used in a wide range of scientific research applications due to its unique properties. It is a versatile compound that has been used for a variety of purposes, including as a catalyst in organic synthesis, as a reagent for the functionalization of molecules, and as a model compound for studying the effects of fluorinated amines on biochemical and physiological processes. In

Scientific Research Applications

TFM-HBA-97% has been used in a wide range of scientific research applications due to its unique properties. It has been used as a catalyst in organic synthesis and as a reagent for the functionalization of molecules. It has also been used as a model compound for studying the effects of fluorinated amines on biochemical and physiological processes. Additionally, it has been used as a building block for the synthesis of novel fluorinated molecules.

Mechanism of Action

The mechanism of action of TFM-HBA-97% is based on its ability to form strong hydrogen bonds with other molecules. The strong hydrogen bond formation allows the compound to bind to other molecules, allowing it to act as a catalyst or reagent for the functionalization of molecules. Additionally, the fluorinated nature of the compound allows it to interact with other molecules in a unique way, allowing it to be used as a model compound for studying the effects of fluorinated amines on biochemical and physiological processes.
Biochemical and Physiological Effects
TFM-HBA-97% has been studied for its potential effects on biochemical and physiological processes. It has been shown to affect the activity of enzymes, hormones, and other molecules involved in biochemical and physiological processes. Additionally, it has been studied for its potential effects on gene expression, with studies showing that it can modulate the expression of certain genes.

Advantages and Limitations for Lab Experiments

TFM-HBA-97% has several advantages for use in lab experiments. It is a highly fluorinated compound, which allows it to interact with other molecules in a unique way. Additionally, it is relatively stable, allowing it to be used in a wide range of experiments. However, it is important to note that TFM-HBA-97% is a highly reactive compound and should be handled with care. Additionally, it is important to note that the compound is toxic and should be handled with appropriate safety precautions.

Future Directions

TFM-HBA-97% has a wide range of potential applications in scientific research. Potential future directions for research with this compound include the development of novel fluorinated molecules, the study of its effects on gene expression, and the development of methods for its use in organic synthesis. Additionally, further research could be conducted to explore its potential applications in medicine, such as its use as a drug or therapeutic agent. Finally, further research could be conducted to explore its potential use in industrial applications, such as its use as a catalyst or reagent in chemical processes.

Synthesis Methods

TFM-HBA-97% can be synthesized through a two-step reaction process. The first step involves the reaction of trifluoromethylbenzaldehyde with 2-amino-5-trifluoromethylpyridine in the presence of a base such as potassium carbonate or sodium hydroxide to form the desired amine compound. The second step involves the addition of hydrochloric acid to the reaction mixture to generate the desired product in high yields.

properties

IUPAC Name

2-(1-amino-2,2,2-trifluoroethyl)-4-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6NO/c10-8(11,12)4-1-2-6(17)5(3-4)7(16)9(13,14)15/h1-3,7,17H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLPKRDOIOPRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(C(F)(F)F)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine

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